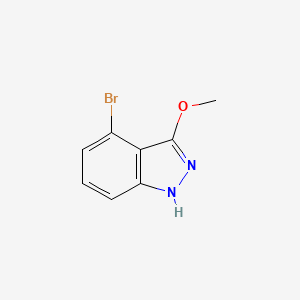

4-Bromo-3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGXMSCAORNNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733117 | |

| Record name | 4-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938061-94-0 | |

| Record name | 4-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-3-methoxy-1H-indazole

Topic: 4-Bromo-3-methoxy-1H-indazole CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Number: 938061-94-0[1][2][3][4][5][6]

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS: 938061-94-0) is a specialized heterocyclic building block critical in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the 4-bromo substituent—a sterically hindered yet reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura)—and the 3-methoxy group, which modulates solubility and hydrogen-bond acceptor properties.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, chemical properties, and application in medicinal chemistry. It is designed for synthetic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.

Chemical Identity & Characterization

| Property | Data |

| CAS Number | 938061-94-0 |

| IUPAC Name | 4-Bromo-3-methoxy-1H-indazole |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| SMILES | COc1nnc2c(Br)cccc12 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Purity Standard | Typically ≥97% (HPLC) for research applications |

Retrosynthetic Analysis & Synthesis Protocols

Strategic Disconnection

The synthesis of 4-bromo-3-methoxy-1H-indazole poses a regioselectivity challenge: ensuring O-methylation over N-methylation of the indazole core. The most robust pathway involves constructing the indazole ring with the halogen in place, followed by functional group manipulation at C3.

Pathway Logic:

-

Core Construction: Utilization of 2,6-dibromobenzonitrile allows for the regioselective formation of the indazole ring via hydrazine condensation.

-

Functionalization: The resulting 3-aminoindazole is hydrolyzed to the indazol-3-one (tautomer of indazol-3-ol).

-

Selective Methylation: O-methylation is achieved using silver salts or specific alkylating conditions to favor the O-isomer over the N-isomer.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1H-indazol-3-amine

-

Precursor: 2,6-Dibromobenzonitrile

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Pyridine.[3]

-

Mechanism: Nucleophilic aromatic substitution (SₙAr) of one bromine by hydrazine, followed by intramolecular cyclization onto the nitrile.

-

Protocol:

-

Dissolve 2,6-dibromobenzonitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and reflux for 12–16 hours.

-

Cool to room temperature. The product, 4-bromo-1H-indazol-3-amine, typically precipitates.

-

Filter, wash with cold ethanol, and dry.

-

Step 2: Hydrolysis to 4-Bromo-1H-indazol-3-ol (Indazolone)

-

Reagents: Sulfuric acid (H₂SO₄), Water.[4]

-

Protocol:

-

Suspend the amine from Step 1 in 20% H₂SO₄.

-

Reflux for 24 hours to hydrolyze the amino group to the hydroxyl group (tautomerizing to the ketone).

-

Cool and neutralize carefully with NaOH to precipitate the 4-bromoindazol-3-ol.

-

Step 3: Regioselective O-Methylation

-

Reagents: Methyl iodide (MeI), Silver carbonate (Ag₂CO₃), Toluene or DMF.

-

Critical Insight: Using basic conditions (e.g., K₂CO₃) often leads to mixtures of N1-methyl, N2-methyl, and O-methyl products. Silver carbonate promotes O-alkylation via coordination to the nitrogen, steering the electrophile to the oxygen.

-

Protocol:

-

Dissolve 4-bromo-1H-indazol-3-ol (1.0 eq) in dry toluene/DMF (10:1).

-

Add Ag₂CO₃ (1.5 eq) and stir for 30 mins in the dark.

-

Add Methyl Iodide (1.2 eq) dropwise.

-

Stir at 50°C for 4–6 hours. Monitor by TLC/LCMS.

-

Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthesis & Signaling Pathways

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from the nitrile precursor to the final target, highlighting the critical regioselectivity node.

Caption: Step-wise synthesis of 4-Bromo-3-methoxy-1H-indazole emphasizing the O-selective methylation step.

Applications in Drug Discovery

Scaffold Utility

The 4-bromo-3-methoxy-1H-indazole core is a "privileged scaffold" in medicinal chemistry.

-

4-Position (Bromine): Serves as an electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows the introduction of aryl, heteroaryl, or amino groups to extend the molecule into the solvent-exposed region of a protein binding pocket.

-

3-Position (Methoxy): Acts as a hydrogen bond acceptor. In kinase inhibitors, this group often interacts with the hinge region or stabilizes the conformation of the inhibitor within the ATP-binding site.

Target Classes

-

FGFR Inhibitors: Indazole derivatives are frequent scaffolds for Fibroblast Growth Factor Receptor (FGFR) inhibition.

-

VEGFR Inhibitors: Used in anti-angiogenic therapies.

-

Lenacapavir Analogs: While Lenacapavir uses a 4-chloro-7-substituted indazole, the 4-bromo analogs are valuable for Structure-Activity Relationship (SAR) studies to probe steric tolerance at the 4-position.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

References

-

Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole Product Page. Retrieved January 29, 2026, from [Link]

- Google Patents. (2007). US20070123527A1 - 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof.

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 29, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methoxy-1H-indazole

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of molecular properties critical for drug development. This guide provides a comprehensive technical overview of 4-Bromo-3-methoxy-1H-indazole, a key building block for chemical synthesis and drug discovery. We will delve into its core physical properties, propose a robust synthetic route based on established chemical principles, and outline a complete workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this valuable compound.

Molecular Structure and Core Properties

4-Bromo-3-methoxy-1H-indazole (CAS No: 938061-94-0) is a substituted indazole featuring a bromine atom at the 4-position and a methoxy group at the 3-position. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methoxy group modulates the electronic properties and potential hydrogen bonding capabilities of the molecule.

Caption: Molecular structure of 4-Bromo-3-methoxy-1H-indazole.

The fundamental properties of this compound are summarized in the table below, based on available supplier data.

| Property | Value | Source |

| CAS Number | 938061-94-0 | [1] |

| Molecular Formula | C₈H₇BrN₂O | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Solid (predicted) | Inferred from analogs[2] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Mechanistic Rationale

Causality of Experimental Design: The chosen synthetic pathway leverages the nucleophilicity of the hydroxyl group. In an alkaline medium, a strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a highly reactive alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis (Sɴ2 reaction). A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the cation (Na⁺) without interfering with the nucleophile, thus accelerating the reaction rate.

Caption: Proposed workflow for the synthesis of 4-Bromo-3-methoxy-1H-indazole.

Experimental Protocol: O-Methylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indazol-3-ol (1.0 eq) and anhydrous DMF. Cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred suspension. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system for structural elucidation.

Caption: A comprehensive analytical workflow for structural validation.

Mass Spectrometry (MS)

Trustworthiness: The most definitive initial test for this compound is mass spectrometry due to the unique isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing unambiguous confirmation of a monobrominated compound.

-

Expected Result: An [M]⁺ peak at m/z 226 and an [M+2]⁺ peak at m/z 228, with relative intensities of approximately 100:98.

-

Protocol (ESI-MS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).

-

Infuse the solution directly into an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Verify the molecular ion peaks and their isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information on the proton environment.

-

Expected Signals:

-

A singlet around 3.9-4.1 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

-

A multiplet system in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring portion of the indazole.

-

A broad singlet at higher chemical shift (>10 ppm) for the N-H proton.

-

-

-

¹³C NMR: This provides information on the carbon skeleton.

-

Expected Signals: Eight distinct signals are expected: one for the methoxy carbon (approx. 55-60 ppm) and seven for the indazole ring carbons in the aromatic/heterocyclic region.

-

-

Protocol (¹H and ¹³C NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for N-H containing compounds as it prevents rapid proton exchange.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Solubility and Safety

-

Solubility: Based on its structure and data for analogs like 4-Bromo-1H-indazole, the compound is expected to be soluble in polar aprotic solvents such as DMSO, DMF, and acetone, and moderately soluble in alcohols like methanol and ethanol.[2] It is predicted to have low solubility in water and nonpolar solvents like hexane.

-

Safety and Handling:

-

While specific toxicity data is unavailable, related bromo-heterocycles are classified as harmful or irritant.

-

GHS Hazard Classifications (Inferred): Likely Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (respiratory irritation).[4]

-

Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

References

- The Royal Society of Chemistry. (n.d.).

- MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent. MedchemExpress.com.

- ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

- National Institutes of Health. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2. PubChem.

- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.

- MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.

- Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Lead Sciences.

- MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.

Sources

The Strategic Synthesis and Application of 4-Bromo-3-methoxy-1H-indazole: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Indazole Scaffold and the Significance of Strategic Functionalization

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a cornerstone in the design of targeted therapeutics.[1][2] Indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects through mechanisms like kinase inhibition.[3][4] This guide focuses on a particularly valuable, strategically functionalized derivative: 4-Bromo-3-methoxy-1H-indazole.

The deliberate placement of a bromine atom at the 4-position and a methoxy group at the 3-position transforms the simple indazole core into a versatile building block for drug discovery. The bromo substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.[5] Concurrently, the 3-methoxy group modulates the electronic properties of the pyrazole ring and can influence binding interactions with biological targets. This technical guide will provide an in-depth exploration of the synthesis, structural characterization, and strategic applications of 4-Bromo-3-methoxy-1H-indazole for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-Bromo-3-methoxy-1H-indazole is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 938061-94-0 | [6] |

| Molecular Formula | C₈H₇BrN₂O | [6] |

| Molecular Weight | 227.06 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate | Inferred from synthetic procedures of related compounds |

Spectroscopic Characterization: A Predictive Analysis

While a comprehensive, publicly available set of spectroscopic data for 4-Bromo-3-methoxy-1H-indazole is not readily found in the literature, we can predict its characteristic spectral features based on the closely related and well-characterized analog, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.[5] The substitution pattern's influence on the electronic environment allows for a reasoned estimation of the expected NMR, IR, and MS data.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants dictated by the substitution pattern.

-

Methoxy Protons: A characteristic singlet for the methoxy group (OCH₃) is anticipated around δ 3.9-4.1 ppm.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, likely in the downfield region (δ 10.0-12.0 ppm), though its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the typical aromatic region (δ 110-140 ppm).

-

C-Br Carbon: The carbon atom attached to the bromine (C4) will be shifted to a higher field compared to its unsubstituted counterpart.

-

C-OCH₃ Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.

-

Indazole Ring Carbons: The carbons of the pyrazole moiety will have characteristic shifts, with the C3 carbon bearing the methoxy group expected at a lower field.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the aryl ether.

-

C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) and potentially the bromine atom (-Br).

Synthesis of 4-Bromo-3-methoxy-1H-indazole: A Strategic Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-1H-indazol-3-ol.

Caption: Proposed synthetic workflow for 4-Bromo-3-methoxy-1H-indazole.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-established O-alkylation of a similar heterocyclic compound and should be optimized for the specific substrate.[5]

Step 1: Synthesis of 4-Bromo-3-methoxy-1H-indazole

-

Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (1.2 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indazol-3-ol (1.0 equivalent) portion-wise at 0 °C.

-

Rationale: The use of a strong, non-nucleophilic base ensures the complete deprotonation of the relatively acidic hydroxyl group at the 3-position, forming the corresponding alkoxide. An aprotic solvent is crucial to prevent quenching of the base.

-

-

Formation of the Alkoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

-

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.5 equivalents), dropwise.

-

Rationale: Methyl iodide is a highly effective methylating agent for this type of Sₙ2 reaction with the generated alkoxide.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Bromo-3-methoxy-1H-indazole.

Reactivity and Strategic Applications in Drug Discovery

The true value of 4-Bromo-3-methoxy-1H-indazole lies in its potential for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Chemical Transformations

Caption: Key reactivity of 4-Bromo-3-methoxy-1H-indazole.

The bromine atom at the 4-position is the primary site for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines.

The nitrogen atom of the indazole ring can also be functionalized through N-alkylation or N-arylation, providing another point for structural modification.

Role as an Intermediate in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket. The strategic placement of substituents on the indazole ring is crucial for achieving potency and selectivity. 4-Bromo-3-methoxy-1H-indazole is an ideal starting material for the synthesis of such inhibitors. The 4-position can be elaborated to introduce larger substituents that can occupy hydrophobic pockets within the kinase active site, while the 3-methoxy group can fine-tune the electronic properties and potentially form hydrogen bonds.

While a specific marketed drug containing the 4-Bromo-3-methoxy-1H-indazole fragment has not been identified in this review, its utility is evident from its inclusion in patent literature for the development of novel therapeutics, including inhibitors of c-Jun N-terminal kinase (JNK).

Conclusion: A Versatile Building Block for Future Drug Discovery

4-Bromo-3-methoxy-1H-indazole represents a highly valuable and versatile building block for medicinal chemists. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The indazole core's proven track record as a pharmacologically privileged scaffold, particularly in the realm of kinase inhibitors, further underscores the importance of this intermediate. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Bromo-3-methoxy-1H-indazole will undoubtedly play a crucial role in the future of drug discovery.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

-

Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

MDPI. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). WO2019046467A1 - Therapeutic indazoles.

-

ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.

- Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

PubMed Central. (2015). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO 2009/144554 A1.

-

Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved January 29, 2026, from [Link]

-

PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. Retrieved from [Link]

-

PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

- 1. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 2. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 4. 4-Bromo-3-methoxy-1H-indazole | 938061-94-0 [sigmaaldrich.com]

- 5. 4-Bromo-3-methoxy-1H-indazole - Lead Sciences [lead-sciences.com]

- 6. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

Strategic Utilization of 4-Bromo-3-methoxy-1H-indazole in Medicinal Chemistry

Executive Summary: The Orthogonal Scaffold

In the landscape of modern drug discovery, 4-Bromo-3-methoxy-1H-indazole represents a "privileged scaffold" offering a unique combination of steric constraint and electronic modulation. Unlike the more common 5- or 6-substituted indazoles, the 4-bromo variant places a halogen handle adjacent to the bridgehead carbon, creating a sterically crowded environment that is highly valuable for designing atropisomeric kinase inhibitors or inducing specific conformational locks in protein-ligand interactions.

Simultaneously, the 3-methoxy group serves two critical functions:

-

Tautomeric Locking: It effectively masks the C3-hydroxyl, preventing the formation of the thermodynamically stable indazolone tautomer, thereby enforcing aromaticity in the pyrazole ring.

-

Electronic Tuning: It acts as a weak electron donor, modulating the basicity of the N1/N2 nitrogens while providing a hydrogen bond acceptor vector distinct from the donor capability of a free C3-OH.[1]

This guide details the physicochemical profile, synthesis logic, and functionalization protocols for this high-value intermediate.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 4-Bromo-3-methoxy-1H-indazole |

| CAS Number | Not widely listed; Analogous to 1000342-95-9 (generic 4-bromo) |

| Molecular Formula | |

| Molecular Weight | 227.06 g/mol |

| Exact Mass | 225.9742 |

| SMILES | COc1nnc2c(Br)cccc12 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| pKa (Calc) | ~13.5 (N-H deprotonation) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O, N) |

Synthetic Architecture & Regioselectivity

The synthesis of 4-Bromo-3-methoxy-1H-indazole is chemically non-trivial due to the competition between O-alkylation (desired) and N-alkylation (undesired). The precursor, 4-bromo-1H-indazol-3-ol, exists in equilibrium with its keto-tautomer (indazol-3-one). Direct alkylation often favors the nitrogen atoms (N1 or N2) under thermodynamic control.[1][3]

Mechanistic Pathway

To achieve high selectivity for the oxygen atom (O3), the reaction must be driven by Hard-Soft Acid-Base (HSAB) principles or specific metal chelation.[1]

-

Kinetic Control: Use of silver salts (Ag₂CO₃) often favors O-alkylation via a "silver-template" mechanism.[1]

-

Steric Control: The 4-bromo substituent provides steric bulk that slightly disfavors N2-alkylation, but N1-alkylation remains a major competing pathway.

Synthesis Workflow Diagram

The following diagram illustrates the critical bifurcation in the synthesis pathway.

Figure 1: Divergent synthesis pathways showing the necessity of silver-mediated alkylation to favor O-methylation over N-methylation.

Experimental Protocols

Preparation of Precursor: 4-Bromo-1H-indazol-3-ol

Note: This step utilizes a modified Sandmeyer-cyclization approach.[1]

-

Diazotization: Dissolve 2-amino-4-bromobenzoic acid (10.0 mmol) in aqueous HCl (6 M, 20 mL). Cool to 0°C. Add NaNO₂ (11.0 mmol) dropwise. Stir for 30 min.

-

Reduction/Cyclization: Add SnCl₂·2H₂O (22.0 mmol) in conc.[1] HCl slowly to the diazonium salt. The hydrazine intermediate forms in situ.[1] Heat to 80°C for 2 hours to induce cyclization.

-

Isolation: Cool to RT. Adjust pH to ~5 with NaOH. The precipitate (4-bromo-1H-indazol-3-ol) is filtered, washed with water, and dried.

Regioselective O-Methylation (The "Silver Route")

Rationale: Silver carbonate coordinates with the indazole nitrogens, directing the electrophile (MeI) to the oxygen.

Reagents:

-

4-Bromo-1H-indazol-3-ol (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq)[1]

-

Silver Carbonate (Ag₂CO₃) (1.5 eq)[1]

-

Solvent: Anhydrous Toluene or Benzene (Caution: Carcinogen)[1]

Procedure:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend 4-bromo-1H-indazol-3-ol (500 mg, 2.35 mmol) and Ag₂CO₃ (970 mg, 3.52 mmol) in anhydrous Toluene (15 mL).

-

Addition: Add Methyl Iodide (0.18 mL, 2.82 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C. Protect from light (silver salts are photosensitive). Stir for 12–18 hours.[1]

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The O-methylated product typically has a higher Rf than the N-methylated byproducts.[1]

-

Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).[1]

Self-Validation Check:

-

1H NMR (DMSO-d6): The O-methyl group typically appears as a singlet around

3.9–4.1 ppm .[1] If you see a signal at -

13C NMR: The C3 carbon attached to OMe will shift significantly upfield compared to the carbonyl of the indazolone.[1]

Functionalization & Applications

Once synthesized, the 4-bromo-3-methoxy-1H-indazole scaffold serves as a versatile hub. The 4-bromo position is sterically hindered, often requiring specialized phosphine ligands for cross-coupling.[1]

Figure 2: Functionalization logic.[1] Note that Suzuki couplings at C4 may require elevated temperatures (100°C+) due to the peri-interaction with the N1-H or N1-substituent.

Critical Considerations for Drug Design[1][4]

-

Metabolic Stability: The 3-methoxy group is generally stable but can be a site for O-demethylation by CYP450 enzymes.[1] Deuteration (

) can mitigate this.[1] -

Vector Analysis: The 4-position vector points directly into the "back pocket" of many ATP-binding sites in kinases, making this scaffold ideal for Type II kinase inhibitors.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.[1]

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[1]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (due to potential for radical formation at the C-Br bond over long periods).[1]

References

-

Synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (Analogous Chemistry). Molbank2009 , M639.[1][4] (Demonstrates the utility of O-methylation to mask hydroxyl groups in bromo-azoles). Link[1][4]

-

Regioselective alkylation of a versatile indazole. Beilstein J. Org.[1] Chem.2024 .[1][5][6] (Detailed mechanistic study on N1 vs N2 vs O alkylation in indazoles). Link

-

Indazole Scaffolds in Drug Discovery. National Institutes of Health (NIH) / PMC.[1] (Review of indazole utility in oncology and kinase inhibition). Link

-

4-Bromo-1H-indazole Physical Properties. PubChem. (Source for physicochemical data of the parent scaffold).[1][7][8][9][4][10][5][11][12] Link[1]

-

Synthesis of Indazole-based Fluorophores and Intermediates. RSC Advances. (Discusses the electronic properties of 3-alkoxyindazoles). Link

Sources

- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 12. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-3-methoxy-1H-indazole

Executive Summary: This guide provides an in-depth analysis of 4-Bromo-3-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its strategic applications as a versatile building block for novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical understanding of this important scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most frequently utilized form in drug design.[1]

The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For instance, Niraparib , a PARP inhibitor for ovarian cancer, and Pazopanib , a multi-target tyrosine kinase inhibitor for renal cell carcinoma, both feature the indazole core, demonstrating its clinical relevance and therapeutic potential.[1] 4-Bromo-3-methoxy-1H-indazole emerges as a particularly valuable intermediate, offering two distinct and strategically important functional handles for molecular elaboration in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

IUPAC Name and Structural Identifiers

-

IUPAC Name: 4-Bromo-3-methoxy-1H-indazole

-

CAS Number: 938061-94-0[3]

-

Molecular Formula: C₈H₇BrN₂O[3]

-

Structure:

Physicochemical Data

The key properties of 4-Bromo-3-methoxy-1H-indazole are summarized in the table below, compiled from supplier technical data.

| Property | Value | Source |

| Molecular Weight | 227.06 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | Sealed in a dry environment at room temperature. | [3] |

Synthesis and Mechanistic Rationale

The strategic synthesis of 4-Bromo-3-methoxy-1H-indazole is crucial for its availability as a research chemical. While multiple routes can be envisioned, a common and logical approach involves the O-methylation of a 3-hydroxyindazole precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the methyl-oxygen bond, identifying 4-Bromo-1H-indazol-3-ol as the key precursor. This precursor can be derived from simpler starting materials through established indazole ring-formation methodologies.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: O-Methylation

This protocol describes the O-methylation of 4-Bromo-1H-indazol-3-ol. The choice of a strong base and an electrophilic methyl source is critical for driving the reaction to completion. This method is adapted from standard O-alkylation procedures for similar heterocyclic systems.[4]

Reactants:

-

4-Bromo-1H-indazol-3-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-Bromo-1H-indazol-3-ol.

-

Solvent Addition: Add anhydrous THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: The use of NaH, a non-nucleophilic strong base, ensures complete deprotonation of the relatively acidic 3-hydroxyl group to form the corresponding alkoxide without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality Note: Methyl iodide serves as an excellent electrophile for the Sₙ2 reaction with the generated nucleophilic alkoxide.

-

Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-3-methoxy-1H-indazole.

Applications in Drug Discovery

4-Bromo-3-methoxy-1H-indazole is not an end-product but a versatile scaffold. Its value lies in the two orthogonal functional groups that allow for selective and sequential chemical modifications.

A Bifunctional Building Block for Library Synthesis

-

C4-Position (Bromo Group): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

-

C3-Position (Methoxy Group): The methoxy group is a stable ether. However, it can be cleaved under specific conditions (e.g., using strong Lewis acids like BBr₃) to reveal the 3-hydroxyindazole. This hydroxyl group can then be used for further functionalization, such as esterification, etherification, or conversion to other functionalities. The functionalization at the C-3 position is known to be a key strategy for developing potent kinase inhibitors and other pharmaceuticals.[5]

The diagram below illustrates a typical workflow for diversifying the 4-Bromo-3-methoxy-1H-indazole core.

Caption: Diversification workflow for the indazole scaffold.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for 4-Bromo-3-methoxy-1H-indazole is not widely available, data from analogous compounds like 4-bromo-1H-indazole and other halogenated heterocycles can be used to infer its hazard profile.[6]

Hazard Identification

-

Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[7]

-

Irritation: Expected to be a skin and serious eye irritant.[6][7]

-

Respiratory: May cause respiratory tract irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Bromo-3-methoxy-1H-indazole is a high-value synthetic intermediate with significant potential in drug discovery. Its bifunctional nature allows for controlled, regioselective modifications, making it an ideal scaffold for building diverse chemical libraries targeting a range of diseases. A thorough understanding of its synthesis, chemical properties, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from tandfonline.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from mdpi.com. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Retrieved from leadsciences.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(difluoromethyl)-7-methoxy-1H-indazole. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from ncbi.nlm.nih.gov. [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from chemrxiv.org. [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from pubs.rsc.org. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Bromo-3-methoxy-1H-indazole - Lead Sciences [lead-sciences.com]

- 4. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.de [fishersci.de]

- 7. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

The Emerging Therapeutic Potential of 4-Bromo-3-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its unique structural and electronic properties make it a privileged pharmacophore for targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of 4-Bromo-3-methoxy-1H-indazole, a promising yet under-explored derivative. We will delve into its synthetic rationale, predicted biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and detailed protocols for its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of novel indazole-based compounds and their potential applications in oncology and beyond.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[3] This core structure is present in a variety of pharmacologically active agents with a broad spectrum of activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1] Several indazole-containing drugs have received FDA approval, underscoring the therapeutic relevance of this chemical class.[4] Notable examples include:

-

Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.[5]

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) used to treat various solid tumors.[5]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The focus of this guide, 4-Bromo-3-methoxy-1H-indazole, features two key substitutions that are predicted to significantly influence its biological profile.

Synthetic Strategy and Rationale

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-3-methoxy-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of 4-Bromo-1H-indazol-3-ol (Precursor): This precursor can potentially be synthesized from commercially available 4-bromo-1H-indazole through a regioselective hydroxylation reaction. The specific conditions for this step would require optimization.

-

O-Methylation of 4-Bromo-1H-indazol-3-ol:

-

Dissolve 4-bromo-1H-indazol-3-ol in a suitable aprotic polar solvent, such as dry N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the hydroxyl group.

-

After stirring for a short period, add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-3-methoxy-1H-indazole.[6]

-

Predicted Biological Activity and Mechanism of Action

Based on extensive research into substituted indazoles, 4-Bromo-3-methoxy-1H-indazole is anticipated to exhibit potent anticancer and kinase inhibitory activities.[5][7]

Anticancer Potential

The indazole scaffold is a well-established pharmacophore in the design of anticancer agents.[8] Derivatives of indazole have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][9] The introduction of a bromine atom at the 4-position and a methoxy group at the 3-position is expected to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.

Kinase Inhibition

Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5] The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are frequent targets for indazole-based inhibitors.[2][10]

Hypothesized Mechanism of Action:

It is postulated that 4-Bromo-3-methoxy-1H-indazole may act as an ATP-competitive inhibitor of one or more protein kinases. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The bromo and methoxy substituents can further enhance binding affinity and selectivity through interactions with specific residues in the ATP-binding pocket.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-3-methoxy-1H-indazole in Medicinal Chemistry

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS: Variable/Derivative specific) represents a "privileged" bifunctional scaffold in modern drug discovery. Unlike the ubiquitous 5- or 6-substituted indazoles, the 4-bromo variant offers a unique vector for extending structure-activity relationships (SAR) into the "solvent-front" region of kinase ATP-binding pockets. Simultaneously, the 3-methoxy motif serves a dual purpose: it locks the tautomeric preference and acts as a metabolic "soft spot" blocker compared to the parent C3-H or C3-OH.

This guide details the synthesis, regioselective functionalization, and application of this building block, focusing on overcoming the steric challenges imposed by the peri-interaction between the C4-bromide and C3-methoxy groups.

Structural Analysis & Pharmacophore Logic[1]

The "Peri" Effect and Tautomerism

The 4-bromo-3-methoxy-1H-indazole core exhibits distinct electronic and steric properties compared to its isomers.

-

Electronic Push-Pull: The C3-methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the pyrazole ring. However, the C4-bromo atom exerts an inductive withdrawing effect.

-

Steric Crowding: The proximity of the C4-bromine to the C3-methoxy group creates significant steric strain. This peri-interaction forces the methoxy group to adopt a specific conformation, often twisting out of planarity, which can be exploited for atropisomer-selective binding in protein pockets.

-

Hydrogen Bond Acceptor (HBA): Unlike 3-hydroxyindazoles (which exist predominantly as indazolones), the 3-methoxy variant is a fixed aromatic system. The N1-H remains a hydrogen bond donor (HBD), while N2 becomes a potent acceptor.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Implication for MedChem |

| MW | ~227.06 Da | Fragment-like, high Ligand Efficiency (LE) potential. |

| cLogP | 2.4 - 2.8 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (N1-H) | ~12.5 | Weakly acidic; requires strong bases (NaH, Cs₂CO₃) for deprotonation. |

| TPSA | ~41 Ų | Favorable for CNS penetration if total TPSA < 90.[1] |

| H-Bond Donors | 1 (N1-H) | Critical for hinge-binding in kinases. |

Synthetic Methodologies

Primary Route: O-Methylation of 4-Bromoindazolone

The most reliable route to the 3-methoxy core avoids the harsh conditions of direct halogenation. Instead, it utilizes the O-alkylation of 4-bromo-1,2-dihydro-3H-indazol-3-one.

Protocol 1: Regioselective O-Methylation

-

Challenge: Indazolones exist in equilibrium with 3-hydroxyindazoles. Alkylation can occur at Oxygen (O-Me), Nitrogen-1 (N-Me), or Nitrogen-2 (N-Me).

-

Solution: Use of "hard" electrophiles (MeI) and silver salts or specific solvent control to favor O-alkylation.[1]

Step-by-Step Methodology:

-

Reagents: 4-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq), Ag₂CO₃ (1.1 eq), Methyl Iodide (MeI, 1.5 eq).

-

Solvent: Anhydrous Benzene or Toluene (Non-polar solvents favor O-alkylation over N-alkylation via aggregate formation).[1]

-

Procedure:

-

Suspend the indazolone and Ag₂CO₃ in toluene under Argon.[1]

-

Add MeI dropwise at 0°C to prevent exotherms.[1]

-

Stir at ambient temperature for 12–18 hours in the dark (silver salts are photosensitive).

-

Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).[1] The O-methyl product usually elutes first (higher R_f) compared to N-methyl byproducts.

-

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the divergent functionalization pathways.

Figure 1: Synthetic workflow from precursor to functionalized scaffold.[1][2][3][4][5][6] Note the critical O-alkylation step.

Reactivity Profile & Optimization

Regioselective N-Alkylation (N1 vs N2)

Once the 3-methoxy group is installed, the next challenge is alkylating the N1 position.

-

The Rule: For 3-substituted indazoles, steric bulk at C3 generally directs alkylation to N1 (the distal nitrogen).

-

Protocol:

-

Base: NaH (60% dispersion) in DMF or THF.[1]

-

Temperature: 0°C to RT.

-

Observation: The 3-OMe group reinforces N1 selectivity electronically and sterically. Expect >90:10 N1:N2 ratio.[1]

-

Validation: Confirm regiochemistry via 2D NMR (NOESY). N1-alkyl protons will show NOE with the C7-H, whereas N2-alkyl would show NOE with the C3-OMe (unlikely due to distance) or no aromatic NOE.

-

C4-Bromine Cross-Coupling (Suzuki-Miyaura)

The C4 position is notoriously difficult due to the peri-effect from C3-OMe. Standard Pd(PPh₃)₄ often fails due to oxidative addition rates.[1]

Optimized C4-Coupling Protocol:

-

Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is superior due to the large bite angle of the dppf ligand, which facilitates reductive elimination in crowded systems.

-

Base: Cs₂CO₃ (2.0 eq) – The "Cesium Effect" aids in solubility and transmetallation.[1]

-

Solvent: 1,4-Dioxane/Water (4:1) degassed.[1]

-

Temperature: 90–100°C.

-

Note: If the boronic acid is bulky, switch to Pd-RuPhos G3 or SPhos precatalysts to boost turnover.[1]

Decision Logic for Experimentalists

The following flow chart guides the decision-making process when handling this scaffold, ensuring "Self-Validating" experimental design.

Figure 2: Decision tree for functionalizing the scaffold, including critical checkpoint validation steps.

References

-

Regioselective Alkylation of Indazoles: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[7][8][9] Source: University College Cork / NIH PubMed Central.[1] URL:[Link]

-

Suzuki Coupling on Bromoindazoles: Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: RSC Advances / NIH.[1] URL:[Link]

-

Indazole Scaffold in Drug Discovery: Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI).[1] URL:[Link]

-

Synthesis of 3-Methoxyindazoles: Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Analogous Chemistry).[6] Source: Molbank (MDPI).[1] URL:[Link][2][10]

Sources

- 1. 3-Methoxy-1H-indole | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. research.ucc.ie [research.ucc.ie]

- 10. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 4-Bromo-3-methoxy-1H-indazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the hypothesized mechanism of action of the novel small molecule, 4-bromo-3-methoxy-1H-indazole. We will delve into the scientific rationale behind the proposed mechanism, drawing parallels from the well-established pharmacology of the indazole scaffold, and present a comprehensive, step-by-step experimental framework for its validation. This guide is designed to be a practical resource, blending theoretical insights with actionable experimental protocols.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for diverse chemical modifications have led to its incorporation into a multitude of biologically active compounds.[2][3] Notably, the indazole moiety is a cornerstone of several FDA-approved anti-cancer drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[4][5] The versatility of the indazole ring system allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various protein kinases, making it an ideal starting point for the design of novel kinase inhibitors.[6]

The subject of this guide, 4-bromo-3-methoxy-1H-indazole, is a novel derivative whose biological activity and mechanism of action remain uncharacterized. The presence of the 4-bromo and 3-methoxy substitutions on the indazole core are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring unique target selectivity and potency.

The Core Hypothesis: 4-Bromo-3-methoxy-1H-indazole as a Modulator of the Polo-Like Kinase 4 (PLK4) Signaling Pathway

Based on the extensive precedent of indazole derivatives as kinase inhibitors, we hypothesize that 4-bromo-3-methoxy-1H-indazole functions as an inhibitor of Polo-Like Kinase 4 (PLK4) , a master regulator of centriole duplication and a critical player in mitotic progression.[7]

Rationale for the PLK4 Hypothesis:

-

Structural Analogy: The indazole scaffold is a known hinge-binding motif for many kinases.[8] Specifically, the indazole-based compound Axitinib has been shown to potently inhibit PLK4.[7] The substitutions on our compound of interest may refine its interaction with the PLK4 active site.

-

Therapeutic Relevance: PLK4 is overexpressed in a variety of human cancers, and its inhibition has emerged as a promising anti-cancer strategy.[7] Developing novel PLK4 inhibitors is therefore of significant therapeutic interest.

-

Testable Prediction: This hypothesis provides a clear and testable prediction: 4-bromo-3-methoxy-1H-indazole will bind to PLK4, inhibit its kinase activity, and induce cellular phenotypes consistent with PLK4 inhibition, such as cell cycle arrest and apoptosis.

The following sections will outline a comprehensive experimental workflow to rigorously test this hypothesis.

Experimental Validation Workflow

This section details the proposed experimental pipeline to investigate the mechanism of action of 4-bromo-3-methoxy-1H-indazole. Each step is designed to provide robust and verifiable data.

Phase 1: Initial Cellular Phenotyping and Target Engagement

The initial phase focuses on establishing the biological activity of the compound in a relevant cellular context and confirming direct target engagement.

3.1.1. Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of 4-bromo-3-methoxy-1H-indazole in cancer cell lines known to be sensitive to PLK4 inhibition (e.g., MCF-7 breast cancer, H460 non-small cell lung cancer).[7]

-

Methodology:

-

Seed MCF-7 and H460 cells in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of 4-bromo-3-methoxy-1H-indazole (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Determine the half-maximal inhibitory concentration (IC50) for each cell line.

-

Data Presentation:

| Cell Line | 4-Bromo-3-methoxy-1H-indazole IC50 (µM) | Positive Control (CFI-400945) IC50 (µM) |

| MCF-7 | TBD | TBD |

| H460 | TBD | TBD |

3.1.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide direct evidence of target engagement between 4-bromo-3-methoxy-1H-indazole and endogenous PLK4 in intact cells.

-

Methodology:

-

Treat intact cancer cells with either vehicle control or a saturating concentration of 4-bromo-3-methoxy-1H-indazole.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction for the presence of PLK4 by Western blotting.

-

A positive result is indicated by a thermal stabilization of PLK4 in the presence of the compound.

-

Phase 2: In Vitro Kinase Inhibition and Selectivity Profiling

This phase aims to confirm direct inhibition of PLK4 enzymatic activity and assess the selectivity of the compound against a panel of other kinases.

3.2.1. In Vitro PLK4 Kinase Assay

-

Objective: To quantify the inhibitory activity of 4-bromo-3-methoxy-1H-indazole against recombinant human PLK4.

-

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant PLK4 with its substrate and ATP in the presence of varying concentrations of 4-bromo-3-methoxy-1H-indazole.

-

Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the IC50 value for PLK4 inhibition.

-

3.2.2. Kinase Selectivity Profiling

-

Objective: To determine the selectivity of 4-bromo-3-methoxy-1H-indazole by screening it against a broad panel of human kinases.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™).

-

Screen at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

-

Follow up with dose-response curves for any identified off-target hits.

-

Phase 3: Elucidation of Downstream Cellular Mechanisms

The final phase will investigate the downstream cellular consequences of PLK4 inhibition by 4-bromo-3-methoxy-1H-indazole.

3.3.1. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if treatment with 4-bromo-3-methoxy-1H-indazole induces cell cycle arrest, a hallmark of PLK4 inhibition.[7]

-

Methodology:

-

Treat cancer cells with the compound at concentrations around its IC50 value for 24-48 hours.

-

Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

3.3.2. Apoptosis Assay

-

Objective: To assess whether the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology:

-

Treat cells as described for the cell cycle analysis.

-

Stain cells with Annexin V and a viability dye (e.g., 7-AAD).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

3.3.3. Western Blot Analysis of Pathway Modulation

-

Objective: To confirm the inhibition of PLK4 activity in cells by examining the phosphorylation status of its downstream targets and markers of apoptosis.

-

Methodology:

-

Treat cells with 4-bromo-3-methoxy-1H-indazole for various time points.

-

Prepare cell lysates and perform Western blotting for the following proteins:

-

Phospho-PLK4 (autophosphorylation as a marker of activity)

-

Total PLK4

-

Cleaved PARP (a marker of apoptosis)

-

Cleaved Caspase-3 (a marker of apoptosis)

-

GAPDH or β-actin (as a loading control)

-

-

Visualization of Hypothesized Mechanism and Experimental Workflow

Diagram 1: Hypothesized PLK4 Signaling Pathway and Point of Inhibition

Caption: Hypothesized inhibition of PLK4 by 4-bromo-3-methoxy-1H-indazole, leading to apoptosis and cell cycle arrest.

Diagram 2: Experimental Validation Workflow

Caption: A three-phase experimental workflow to validate the hypothesized mechanism of action.

Conclusion

The proposed mechanism of action for 4-bromo-3-methoxy-1H-indazole as a PLK4 inhibitor is grounded in the well-established pharmacology of the indazole scaffold. The comprehensive experimental workflow outlined in this guide provides a robust framework for validating this hypothesis. Successful validation would not only elucidate the mechanism of this novel compound but also position it as a promising lead for the development of a new class of anti-cancer therapeutics. This structured approach, combining cellular, biochemical, and mechanistic studies, will ensure a thorough and scientifically rigorous investigation.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available at: [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available at: [Link]

-

The Versatility of Indazole Derivatives in Chemical Synthesis. Available at: [Link]

-

4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]

-

Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profile of 4-Bromo-3-methoxy-1H-indazole

[1]

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS 938061-94-0) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and Lenacapavir analogs.[1] While the indazole core offers structural rigidity, the specific combination of the C4-Bromine (lipophilic, electron-withdrawing) and C3-Methoxy (electron-donating, potentially labile) creates a unique stability profile.

Researchers often underestimate the acid-lability of the 3-methoxy group , leading to inadvertent hydrolysis to the corresponding indazolinone (lactam) during acidic workups or storage. This guide provides a self-validating workflow to maintain compound integrity.

Physicochemical Profile

Understanding the electronic environment of the molecule is prerequisite to proper handling.[1]

| Property | Value / Characteristic | Technical Insight |

| CAS Number | 938061-94-0 | Verify identity; distinct from 6-bromo isomer.[1] |

| Molecular Formula | C₈H₇BrN₂O | MW: 227.06 g/mol |

| Physical State | Solid (Crystalline powder) | Generally off-white to pale yellow.[1] |

| Calculated LogP (cLogP) | ~2.6 – 2.9 | Moderate lipophilicity; poor aqueous solubility.[1] |

| pKa (Calculated) | NH (acidic): ~12.5 N-H⁺ (basic): ~0.5 | The 4-Br substituent increases NH acidity compared to unsubstituted indazole (pKa 13.9).[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The N1-H is a critical donor for binding and solubility.[1] |

Structural Causality[1]

-

4-Bromo Substituent: Sterically crowds the N1 position slightly but primarily acts as a synthetic handle for Suzuki/Buchwald couplings.[1] It significantly reduces water solubility.[1]

-

3-Methoxy Group: This is an imidate-like ether.[1] Unlike a standard anisole methoxy, the C3-O bond is electronically conjugated to the C=N bond.[1] Crucial Implication: This makes the methoxy group susceptible to nucleophilic displacement or hydrolysis under strong acidic conditions.[1]

Solubility Landscape & Solvent Protocols[2]

The compound exhibits "brick-dust" properties in aqueous media but dissolves well in polar aprotic solvents.[1]

Validated Solvent Compatibility Table

| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4][5][6][7] | Usage Recommendation |

| DMSO | Excellent | > 50 mg/mL | Preferred for stock solutions (frozen).[1] |

| DMF | Excellent | > 50 mg/mL | Alternative for chemical reactions.[1] |

| Methanol/Ethanol | Moderate | 5–15 mg/mL | Good for transfers; avoid for long-term storage if acidic.[1] |

| DCM/Chloroform | Good | 20–40 mg/mL | Standard extraction solvent.[1] |

| Water (pH 7) | Poor | < 0.1 mg/mL | Requires co-solvents (PEG/Surfactants).[1] |

| 0.1 M HCl | Poor/Risky | < 1 mg/mL | AVOID. Risk of hydrolysis.[1] |

Protocol: Preparation of Biological Assay Media

To avoid precipitation ("crashing out") in aqueous buffers, use a step-wise solvation method.[1] Do not add solid directly to buffer.

Step-by-Step Workflow:

-

Primary Solvation: Dissolve solid 4-Bromo-3-methoxy-1H-indazole in 100% DMSO to reach 100× the final target concentration (e.g., 10 mM stock).

-

Intermediate Phase (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG300 or Propylene Glycol . Vortex immediately.

-

Final Dilution: Slowly add the PEG/DMSO mix to the aqueous buffer (PBS or Media) with rapid stirring.

-

Target Final Composition: 1% DMSO / 9% PEG300 / 90% Buffer.[1]

-

Visualization: Solubility Decision Logic

Caption: Step-wise solvation workflow to prevent compound precipitation in aqueous media.

Stability & Degradation Risks[7]

The stability of 4-Bromo-3-methoxy-1H-indazole is governed by the 3-methoxy-imine motif.[1]

Critical Degradation Pathway: Acid Hydrolysis

Under acidic conditions (pH < 2) or in the presence of Lewis acids (e.g., BBr₃, AlCl₃), the compound undergoes O-demethylation/hydrolysis.

-

Mechanism: Protonation of N2 → Nucleophilic attack of water at C3 → Elimination of Methanol → Tautomerization to 4-Bromo-1,2-dihydro-3H-indazol-3-one (Indazolinone).[1]

-